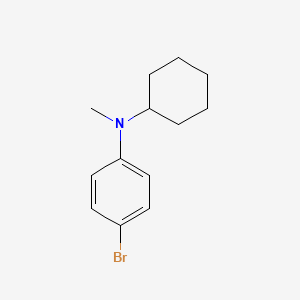

4-bromo-N-cyclohexyl-N-methylaniline

Vue d'ensemble

Description

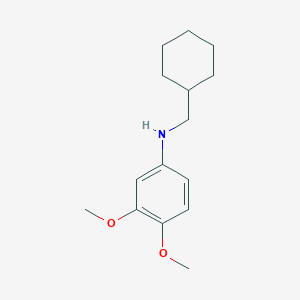

4-bromo-N-cyclohexyl-N-methylaniline is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 . It is commonly used in scientific experiments.

Molecular Structure Analysis

The molecular structure of 4-bromo-N-cyclohexyl-N-methylaniline consists of a cyclohexyl group (C6H11) and a methyl group (CH3) both attached to a nitrogen atom, which is also attached to a phenyl ring with a bromine atom at the para position .Physical And Chemical Properties Analysis

4-bromo-N-cyclohexyl-N-methylaniline is a clear liquid at room temperature . It has a molecular weight of 268.19 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-bromo-N-cyclohexyl-N-methylaniline plays a crucial role in various synthetic and chemical reactions. For instance, it is used in the synthesis of biphenyl carboxylic acid derivatives through Suzuki coupling approaches, highlighting its importance in complex organic synthesis processes (Ennis et al., 1999). Additionally, it serves as a precursor in the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, showcasing its versatility in creating compounds with potential nonlinear optical properties (Rizwan et al., 2021).

Metabolic Studies

This chemical is also significant in metabolic studies. For example, research on rat liver microsomal metabolism of halogenated 4-methylanilines provides insights into the metabolic pathways and by-products formed during the metabolism of such compounds (Boeren et al., 1992).

Advanced Material Synthesis

In advanced material synthesis, 4-bromo-N-cyclohexyl-N-methylaniline is used to create specific recognition matrices for molecular imprinting. This application is crucial in the targeted capture and analysis of biomolecules, as demonstrated in the synthesis of a matrix for creatinine imprinting, which has implications in clinical diagnostics (Syu et al., 2010).

Electrophilic Bromination

Another application is in the study of electrophilic bromination reactions. Research on bromination of anilines encapsulated in β-cyclodextrin, where 4-bromo-N-cyclohexyl-N-methylaniline acts as a reactant, provides valuable insights into the selectivity and efficiency of such reactions (Velusamy et al., 1996).

Hemoglobin Interaction Studies

This compound is also studied for its interaction with biological molecules like hemoglobin. Investigations into the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin shed light on the biochemical interactions and transformations of such compounds in biological systems (Renner, 2004).

Propriétés

IUPAC Name |

4-bromo-N-cyclohexyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFPEHHQCQWRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)

![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)

![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)